molecular formula C16H22ClNO3 B085688 Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride CAS No. 1033-93-8

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride

Cat. No. B085688
CAS RN: 1033-93-8
M. Wt: 311.8 g/mol
InChI Key: LMTQWMZJZQCHRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives from aryl aldehydes, ethyl cyanoacetate, and ammonium acetate demonstrates a simple and environmentally friendly one-pot synthesis approach in aqueous medium without using a catalyst. This synthesis is characterized by easy, inexpensive procedures with short reaction times and high yield, fulfilling green chemistry protocols (Sekhar et al., 2020).

Molecular Structure Analysis

The crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, showcasing intramolecular hydrogen bonds contributing to structural stability, alongside π … π interactions (Achutha et al., 2017).

Chemical Reactions and Properties

A study on tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate discusses the preparation starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, including steps like hydrogenation and esterification, which are relevant for understanding complex chemical synthesis and reaction pathways (Wang et al., 2008).

Physical Properties Analysis

The polymorphism study of a pharmaceutical compound, using spectroscopic and diffractometric techniques, highlights the challenges and methodologies in characterizing solid forms, which can be paralleled to studies on compounds like Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride (Vogt et al., 2013).

Chemical Properties Analysis

Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations of a novel pyrazole derivative provide a comprehensive approach to studying the chemical properties of complex organic molecules, which may offer insights into the chemical behavior of Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride (Naveen et al., 2021).

Scientific Research Applications

Overview of Chemical Research Applications

Ethylene and Plant Biology Research highlights the profound effects of ethylene, a simple two-carbon atom molecule, on plants, with its biosynthesis, signaling, and physiology being extensively reviewed. The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is noted for its roles beyond merely serving as a precursor, including its potential conjugation derivatives and metabolism by bacteria to promote plant growth and reduce stress susceptibility (B. V. D. Poel & D. Straeten, 2014).

Ethylene Oxide Sterilization Ethylene oxide is discussed for its sterilization applications, particularly for medical devices. The paper delves into its action mechanism, toxicity, and the development of mathematical models to integrate lethality for enhancing process flexibility without compromising safety (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).

Chemical Recycling The chemical recycling of poly(ethylene terephthalate) (PET) is covered, emphasizing the recovery of pure terephthalic acid monomer through hydrolysis for polymer repolymerization. This research underscores recycling's role in addressing solid-waste issues while conserving petrochemical products and energy (G. Karayannidis & D. Achilias, 2007).

Ethylene and Oxaluria Stiripentol's potential to reduce urine oxalate excretion by targeting hepatic lactate dehydrogenase (LDH) indicates a novel approach to managing conditions like oxaluria, suggesting the importance of pharmacological interventions in metabolic pathways (E. Letavernier & M. Daudon, 2020).

Electrochemical Surface Finishing Advances in electrochemical technology using haloaluminate room-temperature ionic liquids for electroplating and energy storage applications are reviewed, highlighting the ongoing research and potential of these materials for industrial use (T. Tsuda, G. Stafford, & C. Hussey, 2017).

properties

IUPAC Name

ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13;/h3-7,14H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTQWMZJZQCHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride

CAS RN

1033-93-8
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-(2-phenylethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-phenethyl-, hydrochloride
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Record name NSC49903
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Record name Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride
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